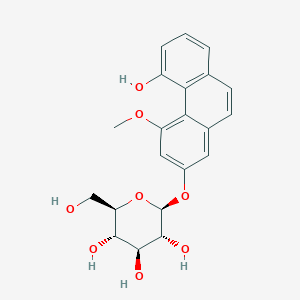
Pyruvate Carboxylase-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyruvate Carboxylase-IN-2 is a chemical compound known for its inhibitory effects on the enzyme pyruvate carboxylase. Pyruvate carboxylase is a biotin-dependent enzyme that catalyzes the carboxylation of pyruvate to form oxaloacetate, a crucial step in gluconeogenesis and the tricarboxylic acid cycle. The inhibition of pyruvate carboxylase by this compound has significant implications in metabolic research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyruvate Carboxylase-IN-2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their assembly into the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity. For example, the use of specific reagents like acetyl-CoA and biotin analogs can be crucial in the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistency, scalability, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and composition of the final product.
化学反応の分析
Types of Reactions
Pyruvate Carboxylase-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol and dichloromethane. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with modified functional groups.
科学的研究の応用
Pyruvate Carboxylase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Helps in understanding the role of pyruvate carboxylase in cellular metabolism and energy production.
Medicine: Potential therapeutic applications in treating metabolic disorders and certain types of cancer by inhibiting pyruvate carboxylase activity.
Industry: Utilized in the development of new drugs and biochemical assays.
作用機序
Pyruvate Carboxylase-IN-2 exerts its effects by binding to the active site of pyruvate carboxylase, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of pyruvate to oxaloacetate, disrupting key metabolic pathways such as gluconeogenesis and the tricarboxylic acid cycle. The molecular targets involved include the biotin carboxylase domain and the carboxyl transferase domain of pyruvate carboxylase.
類似化合物との比較
Similar Compounds
Acetyl-CoA Carboxylase Inhibitors: These compounds inhibit acetyl-CoA carboxylase, another biotin-dependent enzyme involved in fatty acid metabolism.
Propionyl-CoA Carboxylase Inhibitors: Inhibit propionyl-CoA carboxylase, which plays a role in amino acid metabolism.
3-Methylcrotonyl-CoA Carboxylase Inhibitors: Target 3-methylcrotonyl-CoA carboxylase, involved in leucine catabolism.
Uniqueness
Pyruvate Carboxylase-IN-2 is unique in its specific inhibition of pyruvate carboxylase, making it a valuable tool for studying the enzyme’s role in metabolism and its potential as a therapeutic target. Unlike other carboxylase inhibitors, this compound specifically disrupts gluconeogenesis and the tricarboxylic acid cycle, providing insights into metabolic regulation and disease mechanisms.
特性
分子式 |
C21H22O8 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-(5-hydroxy-4-methoxyphenanthren-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H22O8/c1-27-14-8-12(28-21-20(26)19(25)18(24)15(9-22)29-21)7-11-6-5-10-3-2-4-13(23)16(10)17(11)14/h2-8,15,18-26H,9H2,1H3/t15-,18-,19+,20-,21-/m1/s1 |
InChIキー |
YLTGYUHWCZSXHG-CMWLGVBASA-N |
異性体SMILES |
COC1=C2C(=CC(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=CC4=C2C(=CC=C4)O |
正規SMILES |
COC1=C2C(=CC(=C1)OC3C(C(C(C(O3)CO)O)O)O)C=CC4=C2C(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



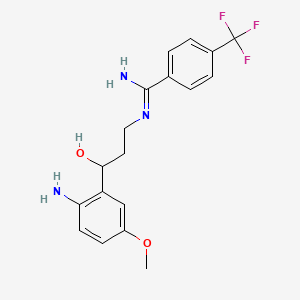
![[MePhe7]-Neurokinin B](/img/structure/B15141839.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)
![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)
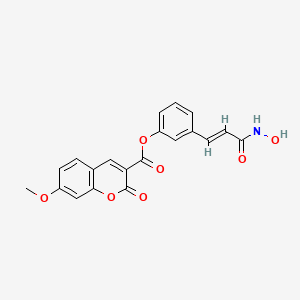
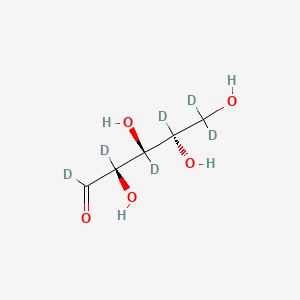

![[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)
![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)
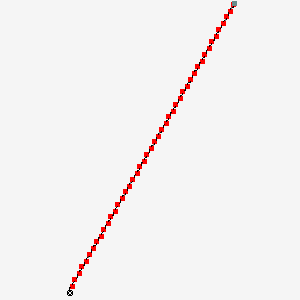


![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141908.png)
